Methyl 2-amino-4-fluoro-5-methoxybenzoate
Description
Contextualization within Substituted Benzoate (B1203000) Chemistry
Methyl 2-amino-4-fluoro-5-methoxybenzoate is a member of the substituted benzoate family, a class of organic compounds derived from benzoic acid. These compounds are characterized by a benzene (B151609) ring attached to a carboxylic acid methyl ester, with various other functional groups substituting the hydrogen atoms on the ring. The specific arrangement of an amino group (-NH2), a fluorine atom (-F), and a methoxy (B1213986) group (-OCH3) on the benzene ring of this particular molecule imparts unique chemical properties and reactivity.
The field of organic synthesis has seen significant developments over the past few decades, moving from primarily targeting natural product structures to focusing on molecular function and activity. ethz.ch This shift has brought inhibitors with affinity for enzymes and receptors to the forefront as key synthetic targets. ethz.ch Substituted benzoates, including the title compound, are crucial building blocks in this endeavor. The strategic placement of substituents on the benzoate ring allows for the fine-tuning of electronic properties, which can influence a molecule's biological activity and pharmacokinetic profile. nih.gov For instance, the presence and position of electron-donating or electron-withdrawing groups can alter the pKa of the molecule, affecting its absorption and bioavailability. nih.gov
The synthesis of complex molecules often relies on the availability of functionalized building blocks. tandfonline.com Substituted benzoates serve as versatile starting materials or intermediates in the construction of more elaborate molecular architectures. researchgate.net The reactions involving these compounds are diverse and can include modifications of the ester group, reactions at the amino group, and substitutions on the aromatic ring, providing chemists with multiple pathways to desired products.
Historical Development and Significance of Fluoro-aromatic Building Blocks
The introduction of fluorine into organic molecules, particularly aromatic systems, has become a cornerstone of modern medicinal chemistry. nih.gov While fluorine is the most abundant halogen in nature, its incorporation into organic compounds has led to unique physical, chemical, and physiological properties. alfa-chemistry.com The history of fluoro-aromatic compounds is intertwined with the development of new drugs and materials. An early example of a fluorine-containing anesthetic, Fluoroxene, marked a significant advancement in anesthesiology. alfa-chemistry.com
Over the years, the use of fluorinated building blocks has expanded dramatically. In some recent years, up to half of the drugs approved by the U.S. Food and Drug Administration (FDA) have been organofluorine compounds. nih.gov This trend highlights the profound impact of fluorine on drug design. The inclusion of fluorine can enhance a drug's metabolic stability, binding affinity, and lipophilicity, which in turn can improve its efficacy and pharmacokinetic properties. nih.gov
The synthesis of fluoro-aromatic building blocks has evolved from classical methods to more sophisticated strategies, including direct C-H fluorination and decarboxylative fluorination. nih.gov These advancements have made a wider variety of fluorinated synthons accessible for drug discovery and development. tandfonline.com Aromatic fluorides are key intermediates in the synthesis of numerous pharmaceuticals, including antibiotics and anti-inflammatory drugs. alfa-chemistry.com
Contemporary Research Landscape of this compound
Current research on this compound primarily focuses on its utility as a versatile building block in organic synthesis, particularly for the creation of biologically active molecules. Its multifunctional nature, possessing amino, fluoro, and methoxy groups, allows for a range of chemical transformations.
The compound is often employed in the synthesis of more complex heterocyclic systems. For instance, it can serve as a precursor for quinazoline (B50416) derivatives, a class of compounds known for a wide spectrum of biological activities. researchgate.net The amino group can participate in cyclization reactions to form fused ring systems, while the fluorine and methoxy groups can be used to modulate the electronic and steric properties of the final products.
In medicinal chemistry, there is significant interest in using such fluorinated building blocks to develop new therapeutic agents. Research indicates that compounds containing the 2-amino-5-fluoro-4-methoxybenzoate scaffold have been investigated for potential anti-inflammatory and anticancer activities. smolecule.com The presence of the fluorine atom is often associated with enhanced stability and bioavailability of drug candidates. smolecule.com
Overview of Key Research Areas for this compound
The primary research areas involving this compound can be categorized as follows:
Organic Synthesis: The compound is extensively used as a starting material or intermediate for the synthesis of complex organic molecules. Its functional groups provide multiple reaction sites for building molecular complexity.
Medicinal Chemistry: As a fluorinated aromatic building block, it is a valuable tool in drug discovery. Researchers incorporate this moiety into larger molecules to improve their pharmacological properties. Studies have explored its potential in developing anti-inflammatory and anticancer agents. smolecule.com
Biochemical Research: The structural features of this compound, particularly the amino group's ability to form hydrogen bonds, make it a candidate for studying enzyme-protein interactions and binding. smolecule.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 159768-51-1 | sigmaaldrich.comsynquestlabs.com |
| Molecular Formula | C9H10FNO3 | sigmaaldrich.comsynquestlabs.com |
| Molecular Weight | 199.18 g/mol | biosynth.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | 97% - 98% | sigmaaldrich.comsynquestlabs.com |
| Storage Temperature | 2-8°C, in a dark, dry, and sealed environment | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-4-fluoro-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDCEJXRQUITDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70711893 | |
| Record name | Methyl 2-amino-4-fluoro-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70711893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159768-51-1 | |
| Record name | Benzoic acid, 2-amino-4-fluoro-5-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159768-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-4-fluoro-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70711893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-4-fluoro-5-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 2 Amino 4 Fluoro 5 Methoxybenzoate
Retrosynthetic Analysis of Methyl 2-amino-4-fluoro-5-methoxybenzoate
A retrosynthetic analysis of this compound allows for the logical disconnection of the target molecule into simpler, commercially available starting materials. The primary disconnections involve the ester, amino, and methoxy (B1213986) functionalities, leading to several potential synthetic routes.
A key disconnection is the ester linkage, which points to 2-amino-4-fluoro-5-methoxybenzoic acid as the immediate precursor. This carboxylic acid can be esterified in a straightforward manner. Further disconnection of the amino and methoxy groups on the benzene (B151609) ring suggests a series of functional group interconversions.
One plausible retrosynthetic pathway begins by disconnecting the amino group, leading to a nitro-substituted intermediate, Methyl 4-fluoro-5-methoxy-2-nitrobenzoate . The nitro group is a versatile precursor to the amine via reduction. The methoxy group can be introduced via nucleophilic aromatic substitution (SNAr) on a suitably activated precursor, or it could be present on an earlier starting material. The fluoro group is often incorporated early in the synthesis due to the harsh conditions typically required for aromatic fluorination.
This analysis suggests that a plausible starting material could be a difluoro- or fluoro-nitro-substituted benzene derivative, which can then be functionalized sequentially to introduce the methoxy, amino, and ester groups.
Conventional Synthetic Routes to this compound
Based on the retrosynthetic analysis, both linear and convergent strategies can be devised for the synthesis of this compound.
Linear Synthesis Approaches
A linear synthesis involves the sequential modification of a single starting material. A hypothetical linear sequence for the target molecule could commence with a commercially available substituted benzene. For instance, starting from a fluorinated nitrobenzene, the synthesis could proceed through the following steps:
Nitration: Introduction of a second nitro group onto a fluorinated aromatic ring.
Methoxylation: Nucleophilic aromatic substitution of a suitable leaving group (e.g., another fluoro or chloro group) with methoxide.
Selective Reduction: Reduction of one nitro group to an amine.
Esterification: Conversion of a precursor acid to the methyl ester.
An alternative linear approach could start from a pre-functionalized benzoic acid derivative, as exemplified by the synthesis of related compounds. For example, the synthesis of 2-Amino-4,5-dimethoxybenzoic acid often starts from 4,5-Dimethoxy-2-nitrobenzoic acid, which is then reduced. chemicalbook.com A similar strategy could be envisioned for the target molecule, starting from 4-fluoro-5-methoxy-2-nitrobenzoic acid.
A plausible linear synthesis is outlined below:
| Step | Reaction | Reactants | Reagents and Conditions | Product |
| 1 | Nitration | 4-Fluoro-anisole | HNO₃, H₂SO₄ | 1-Fluoro-4-methoxy-2-nitrobenzene |
| 2 | Formylation | 1-Fluoro-4-methoxy-2-nitrobenzene | Urotropine, methanesulfonic acid | 5-Fluoro-2-methoxy-4-nitrobenzaldehyde |
| 3 | Oxidation | 5-Fluoro-2-methoxy-4-nitrobenzaldehyde | KMnO₄ or other oxidizing agent | 5-Fluoro-2-methoxy-4-nitrobenzoic acid |
| 4 | Reduction | 5-Fluoro-2-methoxy-4-nitrobenzoic acid | H₂, Pd/C | 2-Amino-4-fluoro-5-methoxybenzoic acid |
| 5 | Esterification | 2-Amino-4-fluoro-5-methoxybenzoic acid | Methanol (B129727), Acid catalyst (e.g., H₂SO₄) youtube.com | This compound |
This table presents a hypothetical linear synthesis route based on established organic chemistry reactions. The specific conditions for each step would require experimental optimization.
Convergent Synthesis Strategies
Convergent syntheses involve the preparation of different fragments of the molecule separately, which are then combined in the later stages. This approach can be more efficient for complex molecules. For this compound, a convergent strategy might involve the synthesis of a substituted aniline (B41778) fragment and a separate fragment containing the ester group, followed by a coupling reaction.
A possible convergent approach could involve:
Fragment A Synthesis: Preparation of a 4-fluoro-5-methoxyaniline derivative.
Fragment B Synthesis: Preparation of a suitable carboxylic acid or acyl chloride with the desired substitution pattern for the final ester.
Coupling and Final Functionalization: Amide bond formation followed by further manipulations to arrive at the target molecule.
However, for a relatively small molecule like this compound, a linear approach is often more practical and commonly employed.
Principles of Green Chemistry in this compound Synthesis
The application of green chemistry principles is crucial for developing sustainable synthetic processes. For the synthesis of this compound, several areas can be targeted for improvement.
Catalyst Development for this compound Production
The choice of catalyst can significantly impact the environmental footprint of a synthesis.
Catalytic Reduction: The reduction of the nitro group is a key step. While traditional methods might use stoichiometric reducing agents like tin or iron in acidic media, which generate significant waste, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a much greener alternative, with water as the only byproduct. chemicalbook.com The development of more efficient and recyclable catalysts for this transformation is an active area of research.
Catalytic Amination: Direct amination of C-H bonds is an emerging green strategy that could potentially shorten the synthetic route by avoiding the nitration-reduction sequence. frontiersin.org Research into catalysts, including those based on cobalt or palladium, for the direct amination of aromatic compounds is ongoing. mdpi.com
Esterification Catalysts: While strong mineral acids like sulfuric acid are effective for esterification, they are corrosive and generate waste. youtube.com Solid acid catalysts, such as zeolites or ion-exchange resins, can be used as recyclable and less hazardous alternatives.
| Catalyst Type | Application in Synthesis | Green Advantage |
| Palladium on Carbon (Pd/C) | Nitro group reduction | High efficiency, recyclability, water as byproduct. |
| Platinum-Molybdenum (Pt-Mo)/γ-Al₂O₃ | Reductive amination of carboxylic acids | High activity and selectivity under mild conditions. rsc.org |
| Solid Acid Catalysts (e.g., Zeolites) | Esterification | Recyclable, reduced corrosion and waste. |
| Gold Nanoparticles | Aminolysis of esters | Energy-efficient, proceeds under mild conditions. acs.org |
This table showcases examples of green catalysts applicable to the synthesis of the target compound or its precursors.
Solvent Minimization and Alternative Media for this compound Synthesis
Solvents are a major contributor to the environmental impact of chemical processes.
Solvent Selection: Replacing hazardous solvents with greener alternatives is a key principle of green chemistry. For instance, in esterification reactions, traditional solvents like benzene or toluene (B28343) could potentially be replaced with greener options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). chemicalsknowledgehub.com
Solvent-Free Reactions: Where possible, performing reactions without a solvent can significantly reduce waste. Mechanochemical methods, such as ball milling, have been shown to be effective for esterification reactions at room temperature without the need for a solvent. nih.gov
Aqueous Media: The use of water as a reaction medium is highly desirable from a green chemistry perspective. While many organic reactions are not compatible with water, the development of water-soluble catalysts and surfactant-mediated catalysis can enable reactions in aqueous media.
| Green Solvent/Technique | Potential Application | Advantages |
| 2-Methyltetrahydrofuran (2-MeTHF) | General reaction solvent | Derived from renewable resources, lower toxicity than THF. |
| Cyclopentyl methyl ether (CPME) | General reaction solvent | High boiling point, low peroxide formation, favorable environmental profile. chemicalsknowledgehub.com |
| Water | Reaction medium for specific steps | Non-toxic, non-flammable, inexpensive. |
| Solvent-Free (Mechanochemistry) | Esterification | Eliminates solvent waste, can be more energy-efficient. nih.gov |
This table provides examples of greener solvent and technology alternatives for the synthesis of this compound.
By systematically applying these green chemistry principles, the synthesis of this compound can be made more efficient, less hazardous, and more sustainable, aligning with the future direction of chemical manufacturing.
Flow Chemistry Applications in this compound Production
The synthesis of this compound, a substituted aniline, typically involves a multi-step process that can be significantly optimized through the adoption of continuous flow chemistry. While specific literature for the end-to-end continuous synthesis of this exact molecule is not extensively published, the key chemical transformations involved are well-studied in flow regimes. A plausible synthetic pathway amenable to flow chemistry would likely involve the nitration of a suitable precursor, such as a fluorinated methoxybenzoate, followed by the reduction of the nitro group to form the final amine.
Flow chemistry, or continuous flow processing, offers numerous advantages for such a synthesis. seqens.comasynt.commt.com This method involves pumping reagents through a network of tubes or microreactors, where the reaction occurs. mt.com This contrasts with traditional batch production where all reactants are mixed in a single vessel. labmanager.com
For the nitration step, a hazardous and highly exothermic reaction, flow chemistry provides a significantly safer environment. helgroup.com By using microreactors, the reaction volume at any given moment is minimal, which drastically reduces the risks associated with thermal runaways. mt.comkilolabs.com The superior heat and mass transfer in flow reactors allows for precise temperature control, which is crucial for preventing the formation of di-nitrated byproducts and ensuring high regioselectivity. nhsjs.comrsc.orgyoutube.comyoutube.com
The subsequent reduction of the nitroaromatic intermediate to the corresponding aniline is another step where flow chemistry excels. Continuous-flow reduction of nitro compounds has been successfully demonstrated using various methods, including catalytic hydrogenation and metal-free reductions. beilstein-journals.orgd-nb.info Packed-bed reactors containing a solid-supported catalyst, for instance, can be used to achieve high-efficiency reduction with easy separation of the catalyst from the product stream. nih.govnih.govnih.gov This eliminates the need for filtration of fine catalyst powders, a common bottleneck in batch processing. helgroup.com The use of flow chemistry for this transformation enhances safety, particularly when using hydrogen gas, by minimizing the volume of flammable gas in the system at any time. nih.gov
Comparative Analysis of Synthetic Efficiencies and Scalability for this compound
The decision to implement either a batch or a continuous flow process for the production of this compound depends on a variety of factors, including production scale, safety requirements, and economic considerations. A comparative analysis highlights the distinct advantages and disadvantages of each approach.
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
| Reaction Time | Longer, includes heating/cooling of large volumes and manual transfers between steps. | Significantly shorter due to rapid heat/mass transfer and potential for telescoping steps. researchgate.net |
| Yield | Can be lower due to side reactions from poor temperature control and product degradation over long reaction times. | Often higher due to precise control over reaction parameters, minimizing byproduct formation. seqens.commt.com |
| Safety | Higher risk, especially with exothermic reactions like nitration, due to large volumes of hazardous materials. kilolabs.com | Inherently safer due to small reactor volumes, reducing the risk of thermal runaways and exposure to toxic chemicals. seqens.comhelgroup.com |
| Scalability | Scale-up can be challenging, often requiring re-optimization of reaction conditions due to changes in surface area-to-volume ratios. labmanager.com | More straightforward scalability by running the system for longer or by "numbering-up" (running multiple reactors in parallel). asynt.comlabmanager.com |
| Process Control | Less precise control over temperature, mixing, and reaction time, leading to potential batch-to-batch variability. | Precise control over all reaction parameters, ensuring consistent product quality and reproducibility. seqens.commt.com |
| Footprint | Requires large reactor vessels and significant plant space. kilolabs.com | Compact, modular systems that require significantly less laboratory or plant space. kilolabs.comresearchgate.net |
| Capital Cost | Can be lower for small-scale, infrequent production runs. | Higher initial investment in specialized equipment, but can lead to lower operational costs at scale. labmanager.com |
Advanced Spectroscopic and Structural Characterization of Methyl 2 Amino 4 Fluoro 5 Methoxybenzoate
High-Resolution Mass Spectrometry for Isotopic Analysis of Methyl 2-amino-4-fluoro-5-methoxybenzoate
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, with the molecular formula C₉H₁₀FNO₃, HRMS provides an experimental mass measurement that can confirm this composition. sigmaaldrich.com The technique distinguishes between ions of very similar nominal mass, providing a level of certainty unattainable with standard mass spectrometry.
The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). This value serves as a benchmark for experimental results. Any deviation, measured in parts per million (ppm), is used to assess the accuracy of the measurement and confirm the elemental formula. Isotopic analysis also involves observing the relative abundances of ions containing heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O). The resulting isotopic pattern is a unique signature that must match the theoretical distribution for the proposed formula, further validating the compound's identity.
Table 1: Theoretical Mass and Isotopic Data for this compound
| Property | Value |
| Molecular Formula | C₉H₁₀FNO₃ |
| Monoisotopic Mass | 199.06447 u |
| Average Mass | 199.181 u |
| Nominal Mass | 199 u |
| M+1 Isotope Abundance | ~9.9% |
| M+2 Isotope Abundance | ~0.8% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the amino group protons, and the protons of the two methyl groups (ester and ether). The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The fluorine atom and the electron-donating amino and methoxy (B1213986) groups, along with the electron-withdrawing ester group, create a specific electronic environment that dictates the precise location of each signal. Splitting patterns (multiplicity), governed by spin-spin coupling (J-coupling), reveal the connectivity of the protons.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly informative about the substitution pattern.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (C6-H) | 7.0 - 7.5 | 110 - 120 |
| Aromatic CH (C3-H) | 6.0 - 6.5 | 95 - 105 |
| -NH₂ | 4.5 - 5.5 (broad) | N/A |
| -OCH₃ (methoxy) | 3.8 - 4.0 | 55 - 60 |
| -OCH₃ (ester) | 3.7 - 3.9 | 50 - 55 |
| C=O (ester) | N/A | 165 - 170 |
| C-NH₂ | N/A | 140 - 150 |
| C-F | N/A | 150 - 160 (d, ¹JCF) |
| C-OCH₃ | N/A | 145 - 155 |
| C-COOCH₃ | N/A | 105 - 115 |
Note: These are predicted values based on typical substituent effects. Actual values may vary.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this molecule, a cross-peak would be expected between the two aromatic protons, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It allows for the definitive assignment of protonated carbons by linking the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over 2-4 bonds). Key HMBC correlations would include those from the methoxy protons to the ester carbonyl carbon and the aromatic carbon at C5, and from the amino protons to the aromatic carbons at C1 and C3. These correlations are instrumental in piecing together the molecular framework and confirming the substitution pattern.
Solid-State NMR (ssNMR) provides structural information on solid materials, making it the ideal tool for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs, having distinct molecular packing and intermolecular interactions, will produce different ssNMR spectra. nih.gov Variations in the chemical shifts and the appearance of multiple signals for a single carbon site can indicate the presence of different crystalline forms or non-equivalent molecules within the crystal unit cell. This technique is crucial for the physical characterization of solid-state active pharmaceutical ingredients and other materials where polymorphism affects physical properties.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of this compound
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise bond lengths, bond angles, and torsional angles. For this compound, this technique would provide unequivocal proof of the substitution pattern on the benzene ring.
Table 3: Expected Crystallographic Data Parameters
| Parameter | Description |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). researchgate.net |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). researchgate.net |
| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles within the molecule. |
| Hydrogen Bonding Network | Details of intermolecular N-H···O or other hydrogen bonds, including donor-acceptor distances and angles. |
Note: Specific data can only be obtained through experimental analysis of a suitable single crystal.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Interaction Analysis in this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for functional group identification. nih.gov
In the spectrum of this compound, specific bands confirm the presence of the key functional groups. For instance, the N-H stretching vibrations of the primary amine typically appear as a doublet in the 3300-3500 cm⁻¹ region. The C=O stretch of the ester group is expected as a strong band around 1700 cm⁻¹. Other key vibrations include C-F, C-O, and aromatic ring stretches. The exact positions of these bands can be influenced by intermolecular hydrogen bonding in the solid state. researchgate.net
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 | Medium-Weak |
| C=O Stretch (Ester) | 1680 - 1720 | Strong |
| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |
| N-H Bend (Amine) | 1580 - 1650 | Medium |
| C-O Stretch (Ester & Ether) | 1200 - 1300 | Strong |
| C-F Stretch | 1100 - 1250 | Strong |
Chromatographic Methods (HPLC, GC) for Purity Assessment and Impurity Profiling of this compound
Chromatographic techniques are essential for separating the target compound from impurities, thereby assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.
For a compound like this compound, reversed-phase HPLC is a suitable method. The compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water. A UV detector is typically used for quantification, as the aromatic ring provides strong chromophores. The method can be optimized to separate starting materials, by-products, and degradation products, allowing for accurate purity determination, often reported as >98%. sigmaaldrich.com
Gas chromatography can also be used, provided the compound is sufficiently volatile and thermally stable. A polar capillary column would be appropriate for separating the analyte from related impurities. The retention time is a characteristic property under specific conditions, and the peak area is proportional to the concentration.
Table 5: Typical Chromatographic Conditions for Analysis
| Method | Parameter | Typical Value |
| HPLC | Column | C18 (Reversed-Phase), 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient | |
| Detection | UV-Vis at λmax (e.g., 254 nm or 270 nm) nih.gov | |
| Flow Rate | 1.0 mL/min | |
| GC | Column | Polar capillary column (e.g., DB-WAX, HP-5) |
| Carrier Gas | Helium or Nitrogen | |
| Temperature Program | Initial temp ~100°C, ramp to ~250°C | |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
Theoretical and Computational Studies on Methyl 2 Amino 4 Fluoro 5 Methoxybenzoate
Quantum Chemical Calculations of Electronic Structure of Methyl 2-amino-4-fluoro-5-methoxybenzoate
Quantum chemical calculations are pivotal in elucidating the electronic properties of molecules. For this compound, these calculations provide a deep understanding of its structure, reactivity, and potential interactions at a subatomic level. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a balance between computational cost and accuracy. nih.gov
Frontier Molecular Orbital (FMO) Analysis of this compound
Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Hypothetical FMO Data for Substituted Benzoates:
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Methyl benzoate (B1203000) | -7.12 | -0.79 | 6.33 |
| Methyl 2-aminobenzoate | -6.85 | -0.65 | 6.20 |
| Methyl 4-fluorobenzoate | -7.25 | -0.90 | 6.35 |
| Methyl 5-methoxybenzoate | -6.90 | -0.70 | 6.20 |
| This compound (Predicted) | -6.70 | -0.85 | 5.85 |
This table presents hypothetical data based on general chemical principles and data from related compounds to illustrate the expected trends.
Electrostatic Potential Surface Mapping of this compound
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.
In the case of this compound, the MEP surface would likely show a region of high electron density (red) around the oxygen atoms of the methoxy (B1213986) and ester groups, as well as the nitrogen atom of the amino group. These sites would be prone to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic ring would exhibit a positive potential (blue), indicating sites susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, would also contribute to a negative potential in its vicinity.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the nature of its intermolecular interactions.
The presence of the methyl ester and methoxy groups allows for rotational flexibility, leading to various possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers. Studies on fluorinated amino acids have demonstrated the utility of MD in understanding conformational propensities. nih.govbiorxiv.org
Furthermore, MD simulations can reveal how molecules of this compound interact with each other and with solvent molecules. The amino, fluoro, and methoxy groups can all participate in hydrogen bonding, which would significantly influence the molecule's solubility and crystal packing. Research on methoxy-substituted compounds has highlighted the role of the methoxy group in forming hydrogen bonds and influencing crystal structure. nih.gov
In Silico Prediction of Reactivity and Reaction Pathways for this compound
In silico methods can predict the chemical reactivity and potential reaction pathways of a molecule. By analyzing the electronic properties calculated through quantum mechanics, such as the FMO energies and MEP surface, one can identify the most likely sites for chemical reactions.
Computational Screening for Potential Biological Targets and Binding Modes of this compound Derivatives
Computational screening, particularly molecular docking, is a widely used technique to identify potential biological targets for a molecule and to study its binding mode at the active site of a protein. This approach involves docking the ligand (this compound or its derivatives) into the binding pocket of a target protein and calculating the binding affinity.
Given that many benzoic acid derivatives exhibit biological activity, it is plausible that derivatives of this compound could interact with various biological targets. For example, some benzoic acid derivatives have shown potential as anti-sickling agents. iomcworld.com The specific substitutions on the benzene (B151609) ring would be crucial in determining the binding affinity and selectivity for a particular target.
QSAR/QSPR Modeling for Structure-Activity Relationships of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. These models are valuable for predicting the activity of new compounds and for optimizing lead compounds in drug discovery.
For a series of analogs of this compound, a QSAR study could be performed to understand how variations in the substituents affect a particular biological activity. nih.govnih.gov Physicochemical descriptors, such as hydrophobicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft parameters), would be calculated for each analog and correlated with their biological activity using statistical methods like multiple linear regression or partial least squares. researchgate.net
Hypothetical QSAR Data for Benzoic Acid Analogs:
| Compound Analog | logP | Electronic Parameter (σ) | Steric Parameter (Es) | Predicted Activity (IC50, µM) |
| Analog 1 (R=H) | 1.87 | 0.00 | 1.24 | 15.2 |
| Analog 2 (R=Cl) | 2.58 | 0.23 | 0.27 | 10.5 |
| Analog 3 (R=CH3) | 2.41 | -0.17 | 0.00 | 12.8 |
| Analog 4 (R=NO2) | 1.85 | 0.78 | 0.00 | 5.1 |
| This compound (Hypothetical) | 2.10 | -0.15 | 0.50 | 8.7 |
This table presents hypothetical data to illustrate the type of information a QSAR study would provide. The values are not based on experimental results for the specific compounds listed.
Reactivity and Chemical Transformations of Methyl 2 Amino 4 Fluoro 5 Methoxybenzoate
Reactions Involving the Amino Functional Group of Methyl 2-amino-4-fluoro-5-methoxybenzoate
The primary aromatic amino group is a key site of reactivity in this compound, readily participating in a variety of classical amine reactions.
Acylation, Alkylation, and Sulfonylation Reactions
The nucleophilic nature of the amino group allows for straightforward acylation, alkylation, and sulfonylation reactions.
Acylation: The amino group can be readily acylated to form the corresponding amide. A common method involves reaction with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride. For instance, in the synthesis of intermediates for the drug Osimertinib, the closely related compound 4-fluoro-2-methoxyaniline (B49241) is acetylated with acetic anhydride to protect the amino group before a subsequent nitration step acs.org. This protective acylation is a standard strategy to modulate the reactivity of the amino group and direct further substitutions on the aromatic ring. It is anticipated that this compound would react similarly.
Alkylation: N-alkylation of the amino group in this compound can be achieved, although direct alkylation of aminobenzoic acids can sometimes be challenging and may require protective group strategies. researchgate.netpsu.edunih.govmonash.edunih.gov For example, N-alkylation of 2-aminobenzoic acid has been achieved using methyl α-azidoglycinate. researchgate.net In other systems, N-alkylation of amino groups is often carried out under basic conditions with an alkyl halide. For instance, the N-alkylation of 2-amino-3-acylthiophenes, which can be difficult, has been successfully performed using a carbamate (B1207046) or acetyl protecting group in the presence of cesium carbonate and an alkyl halide. psu.edu
Sulfonylation: The amino group can be converted to a sulfonamide by reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction is common for anilines and serves to introduce a sulfonyl moiety, which is a key functional group in many pharmaceutical compounds. For example, visible-light-mediated sulfonylation of anilines with sulfonyl fluorides has been reported as a modern method for the synthesis of sulfonylanilines. nih.gov The synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a key pharmacological fragment, highlights the importance of such sulfonylation reactions on substituted anilines. nih.gov
Table 1: Representative Reactions of the Amino Group
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetic Anhydride | N-acetyl-2-amino-4-fluoro-5-methoxybenzoate |
| Alkylation | Methyl Iodide / Base | N-methyl-2-amino-4-fluoro-5-methoxybenzoate |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(p-toluenesulfonyl)-2-amino-4-fluoro-5-methoxybenzoate |
Diazotization and Subsequent Coupling Reactions
The primary aromatic amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for a wide range of transformations.
Diazotization: Treatment of the amino group with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), yields the corresponding diazonium salt. The electron-donating methoxy (B1213986) group on the ring is known to facilitate diazotization in related anilines. quora.com
Sandmeyer and Related Reactions: The resulting diazonium salt is a key intermediate in Sandmeyer and related reactions, allowing for the replacement of the amino group with a variety of other functionalities. wikipedia.orgnih.govorganic-chemistry.orgbohrium.comresearchgate.net These reactions are powerful tools for introducing substituents that are otherwise difficult to install directly on the aromatic ring. Examples of such transformations include:
Halogenation: Reaction with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) to yield the corresponding chloro or bromo derivative.
Cyanation: Reaction with copper(I) cyanide (CuCN) to introduce a nitrile group, forming a benzonitrile.
Hydroxylation: Heating the diazonium salt in aqueous acid to replace the amino group with a hydroxyl group.
These transformations provide access to a diverse array of substituted benzoic acid derivatives from a single precursor.
Transformations of the Ester Functional Group in this compound
The methyl ester group of this compound can undergo several important transformations, including hydrolysis, transesterification, and reduction.
Hydrolysis, Transesterification, and Ammonolysis
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4-fluoro-5-methoxybenzoic acid, under either acidic or basic conditions. Basic hydrolysis, using a base such as sodium hydroxide (B78521) in a mixture of water and an alcohol, followed by acidification, is a common method. For example, the hydrolysis of a related methyl 2-benzoylbenzoate derivative was achieved in high yield by heating with sodium hydroxide in aqueous methanol (B129727). chemspider.com
Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, propyl) through transesterification. This reaction is typically catalyzed by an acid or a base and involves heating the methyl ester in an excess of the desired alcohol.
Ammonolysis: Reaction of the methyl ester with ammonia (B1221849) or a primary or secondary amine can lead to the formation of the corresponding amide. This reaction, known as ammonolysis, often requires higher temperatures and pressures but provides a direct route to amide derivatives.
Reduction Reactions to Alcohol and Amide Derivatives
Reduction to Alcohol: The methyl ester group can be reduced to a primary alcohol, (2-amino-4-fluoro-5-methoxyphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. masterorganicchemistry.comlibretexts.orgacs.orgmasterorganicchemistry.com The reaction is usually carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that LiAlH₄ will also reduce other carbonyl-containing functional groups if present.
Reduction to Amide Derivatives: While not a direct reduction of the ester, the formation of an amide via ammonolysis (see 5.2.1) followed by reduction provides a route to amine derivatives. The resulting amide can be reduced to the corresponding amine using a strong reducing agent like LiAlH₄.
Table 2: Representative Reactions of the Ester Group
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Hydrolysis | NaOH, H₂O/MeOH; then HCl | 2-amino-4-fluoro-5-methoxybenzoic acid |
| Transesterification | Ethanol / H⁺ or EtO⁻ | Ethyl 2-amino-4-fluoro-5-methoxybenzoate |
| Ammonolysis | NH₃ | 2-amino-4-fluoro-5-methoxybenzamide |
| Reduction | LiAlH₄ | (2-amino-4-fluoro-5-methoxyphenyl)methanol |
Aromatic Ring Functionalization of this compound
The substitution pattern of the benzene (B151609) ring in this compound is a result of the directing effects of the existing substituents. The amino and methoxy groups are strong activating, ortho-, para-directing groups, while the fluoro group is a deactivating, ortho-, para-directing group. The methyl ester is a deactivating, meta-directing group. The interplay of these effects will determine the regioselectivity of further electrophilic aromatic substitution reactions.
Given the strong activating and directing effects of the amino and methoxy groups, further electrophilic substitution is likely to be directed to the positions ortho and para to these groups. The most probable position for substitution would be C-6, which is ortho to the strongly activating amino group and para to the methoxy group.
Nitration: Nitration of the aromatic ring can be achieved using a nitrating agent such as a mixture of nitric acid and sulfuric acid. In the case of the closely related 4-fluoro-2-methoxyaniline, nitration occurs at the 5-position, which is ortho to the amino group and meta to the methoxy group, to yield 4-fluoro-2-methoxy-5-nitroaniline. acs.orggoogle.comwipo.intchemicalbook.combldpharm.comnih.govgoogle.compharmaffiliates.com This suggests that in this compound, nitration would likely occur at the C-6 position. To control the reaction and avoid oxidation of the amino group, it is common to first acetylate the amine (see 5.1.1).
Halogenation: Electrophilic halogenation (e.g., bromination or chlorination) can be carried out using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). wikipedia.org The position of halogenation will be determined by the directing effects of the existing substituents, with the C-6 position being the most likely site of attack.
Sulfonation: Sulfonation of the aromatic ring can be achieved by treatment with fuming sulfuric acid (sulfur trioxide in sulfuric acid). The sulfonic acid group would be expected to be introduced at the C-6 position.
Electrophilic Aromatic Substitution (EAS) Regioselectivity
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The regiochemical outcome of such reactions on this compound is dictated by the cumulative electronic and steric effects of the four substituents: the amino (-NH₂), methoxy (-OCH₃), fluoro (-F), and methyl ester (-COOCH₃) groups.
The directing effects of these substituents are well-established in organic chemistry. numberanalytics.comlibretexts.org The amino and methoxy groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance. youtube.com The fluorine atom is a deactivating, ortho-, para-director; it deactivates the ring through its strong inductive electron withdrawal but directs ortho/para due to lone pair donation via resonance. The methyl ester group is a deactivating, meta-directing group because of its electron-withdrawing nature through both induction and resonance. libretexts.org
In a polysubstituted benzene ring, the position of electrophilic attack is generally controlled by the most powerful activating group. youtube.comyoutube.com In this molecule, the amino (-NH₂) group is the strongest activator, followed by the methoxy (-OCH₃) group. Therefore, the regioselectivity of EAS reactions will be primarily governed by the directing influence of the amino group.
The available positions on the ring are C3 and C6.
Position C6: This position is ortho to the amino group and meta to the methoxy group.
Position C3: This position is meta to the amino group and ortho to the methoxy group.
Table 1: Substituent Effects on EAS Regioselectivity
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|---|
| -NH₂ | C2 | +R >> -I | Strongly Activating | Ortho, Para |
| -OCH₃ | C5 | +R > -I | Strongly Activating | Ortho, Para |
| -F | C4 | -I > +R | Deactivating | Ortho, Para |
| -COOCH₃ | C1 | -I, -R | Deactivating | Meta |
Based on this analysis, the predicted outcome for a general electrophilic aromatic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts) would be the introduction of the electrophile at the C6 position.
Nucleophilic Aromatic Substitution (SNAr) with Fluorine Displacement
Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto an aromatic ring, typically requiring the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex). nih.govwikipedia.org A notable feature of SNAr reactions is that fluoride (B91410), despite the strength of the C-F bond, can be an excellent leaving group because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.com
In this compound, the fluorine atom at C4 is positioned ortho to the methoxy group and meta to the strongly electron-withdrawing methyl ester group. For an SNAr reaction to occur at C4, a nucleophile would attack this position, and the resulting negative charge would need to be stabilized by the substituents. The methyl ester group at C1 can stabilize a negative charge at the para position (C4) through resonance, which is a favorable arrangement.
However, the presence of the powerful electron-donating amino (-NH₂) and methoxy (-OCH₃) groups increases the electron density of the ring, making it less susceptible to nucleophilic attack. masterorganicchemistry.com These groups counteract the activating effect of the ester group. Therefore, displacing the fluorine atom via a classical SNAr mechanism would likely require harsh reaction conditions, such as high temperatures and a strong nucleophile. The outcome would be highly dependent on the specific nucleophile and reaction conditions employed.
Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound
The functional groups present on this compound make it a potential substrate for various metal-catalyzed cross-coupling reactions. The aryl fluoride and the primary amine are the most relevant reactive sites for such transformations.
While aryl fluorides are generally less reactive than other aryl halides in cross-coupling reactions, advancements in catalyst design have enabled their use. researchgate.net The amino group can also participate in C-N bond-forming reactions like the Buchwald-Hartwig amination. beilstein-journals.org
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Reactive Site on Substrate | Catalyst System (Typical) | Product Type |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | C-F bond at C4 | Pd or Ni catalyst with specific ligands | Biaryl or Aryl-alkene |
| Buchwald-Hartwig Amination | Aryl Halide/Triflate | -NH₂ group at C2 | Pd catalyst with phosphine (B1218219) ligands | Diaryl-amine |
| Sonogashira Coupling | Terminal Alkyne | C-F bond at C4 | Pd/Cu co-catalyst system | Aryl-alkyne |
| Heck Coupling | Alkene | C-F bond at C4 | Pd catalyst | Aryl-alkene |
The feasibility of these reactions depends on finding a catalytic system that is chemoselective and tolerant of the other functional groups on the molecule. For instance, a Suzuki coupling at the C-F bond would require a catalyst that does not react with the amino or ester groups. Conversely, using the amino group as a nucleophile in a Buchwald-Hartwig reaction would require conditions that leave the aryl fluoride intact.
Derivatization Strategies for Expanding the Chemical Space of this compound
The amino and ester functional groups are prime handles for derivatization, allowing for the expansion of the chemical space and the synthesis of a diverse library of compounds.
Acylation/Sulfonylation of the Amino Group: The primary amine at C2 is nucleophilic and can readily react with acylating agents (e.g., acid chlorides, anhydrides) or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy in medicinal chemistry to modify the properties of a lead compound. For example, reaction with a substituted benzoyl chloride would yield an N-aroyl derivative. google.com
Modification of the Ester Group: The methyl ester at C1 can be modified through several standard transformations:
Hydrolysis: Saponification with a base (e.g., NaOH, KOH) followed by acidification will yield the corresponding carboxylic acid.
Amidation: Direct reaction with an amine, often at elevated temperatures or with a catalyst, can form a primary, secondary, or tertiary amide.
Reduction: Treatment with a reducing agent like lithium aluminum hydride (LiAlH₄) would reduce the ester to a primary alcohol (a hydroxymethyl group).
Heterocycle Formation: The ortho-relationship between the amino group and the ester group makes this compound an excellent precursor for the synthesis of heterocyclic systems. For example, condensation reactions can lead to the formation of fused ring systems. A common transformation for anthranilate esters is the reaction with other bifunctional molecules to construct quinazolinone scaffolds, which are privileged structures in medicinal chemistry. researchgate.netnih.gov For example, heating with formamide (B127407) or a similar reagent could initiate cyclization to a quinazolinone derivative.
These derivatization strategies highlight the utility of this compound as a versatile building block for creating a wide range of more complex and potentially bioactive molecules. nih.govresearchgate.net
Exploration of Biomedical and Material Science Applications of Methyl 2 Amino 4 Fluoro 5 Methoxybenzoate Scaffolds
Methyl 2-amino-4-fluoro-5-methoxybenzoate as a Precursor for Pharmaceutical Intermediates
The strategic placement of functional groups on the benzene (B151609) ring of this compound makes it a valuable starting material for the synthesis of pharmaceutical intermediates. The amino and ester moieties can readily participate in cyclization reactions to form heterocyclic systems, while the fluorine and methoxy (B1213986) groups can influence the physicochemical properties and biological activity of the resulting molecules.
This compound serves as a key precursor for the synthesis of various heterocyclic scaffolds, which are core structures in many pharmaceutical agents. One of the most prominent applications is in the construction of quinazoline (B50416) and quinazolinone derivatives. These nitrogen-containing heterocycles are of significant interest in drug discovery due to their broad spectrum of biological activities.
The synthesis of quinazolines often involves the condensation of an anthranilate derivative with a suitable reaction partner. For instance, reaction with an isothiocyanate can lead to the formation of a thioxoquinazolinone, which can be further modified. nih.gov The amino group of this compound can react with various electrophiles, followed by cyclization to yield the quinazoline core. These reactions can be catalyzed by different reagents and conditions to achieve the desired products. nih.gov
The resulting quinazoline derivatives have been investigated for various therapeutic applications. For example, certain quinazoline-based compounds have shown potential as inhibitors of enzymes like aldose reductase (ALR2), which is a target for managing diabetes-related complications. researchgate.net
Table 1: Examples of Heterocyclic Scaffolds Derived from Anthranilate Precursors
| Heterocyclic Scaffold | Synthetic Approach | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Quinazolinones | Condensation with isothiocyanates followed by cyclization. | Anticancer | nih.gov |
| Benzimidazoles | Polymer-supported synthesis from related fluorinated building blocks. | Drug Discovery | nih.gov |
| Benzodiazepinediones | Cyclization reactions on a solid support. | Drug Discovery | nih.gov |
| Quinoxalinones | Immobilization on a resin followed by cyclization. | Drug Discovery | nih.gov |
The presence of a fluorine atom in this compound is particularly significant for its use in medicinal chemistry. The incorporation of fluorine into drug candidates can profoundly alter their properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. nih.gov
When this compound is used as a precursor, the fluorine atom becomes an integral part of the final bioactive molecule. For example, in the synthesis of fluorinated quinazoline derivatives, the fluorine atom on the benzene ring can influence the electronic properties of the molecule and its interactions with protein targets. nih.gov Research has shown that fluorinated heterocycles, such as benzoxazoles, which can be synthesized from related fluorinated precursors, exhibit interesting biological activities, including potential anticancer properties. researchgate.netnih.gov The strategic placement of fluorine can lead to compounds with selective cytotoxicity against cancer cells. nih.gov
Role in Agrochemical Development as a Synthetic Intermediate
The structural motifs present in this compound are also relevant to the agrochemical industry. Substituted anilines and benzoic acids are common building blocks for the synthesis of herbicides and other crop protection agents. The specific combination of substituents in this compound can be leveraged to create novel agrochemicals with desired efficacy and selectivity.
For instance, picolinic acid herbicides are a known class of synthetic auxins, and their structures often feature a substituted aromatic ring. nih.gov While direct synthesis of commercial herbicides from this compound is not extensively documented in publicly available literature, its structural similarity to intermediates used in agrochemical synthesis suggests its potential in this field. The development of new herbicides often involves the synthesis and screening of libraries of compounds with diverse substitutions, and this compound could serve as a valuable starting material in such discovery programs. google.com
Applications in Advanced Polymer Chemistry and Functional Materials Synthesis
The functional groups of this compound also lend themselves to applications in polymer chemistry and the synthesis of functional materials. The amino group can be diazotized and used in coupling reactions, or it can be a site for polymerization. The aromatic ring and its substituents can impart specific properties, such as thermal stability, fluorescence, or specific binding capabilities, to the resulting polymers.
While specific examples of polymers derived directly from this compound are not abundant in the literature, the general reactivity of substituted anilines and benzoic acid esters is well-established in polymer science. These types of monomers can be used to synthesize polyamides, polyimides, and other high-performance polymers. The presence of fluorine can enhance the thermal and chemical resistance of these materials.
Design and Synthesis of Ligands and Chelation Agents Derived from this compound
The amino and ester groups of this compound, along with the potential for modification of the aromatic ring, make it a suitable starting point for the design of ligands and chelation agents. The amino group can be readily converted into a Schiff base by reaction with an aldehyde or ketone. nih.gov Schiff base ligands are known for their ability to coordinate with a wide variety of metal ions, forming stable complexes.
These metal complexes can have a range of applications, from catalysis to materials science and even as therapeutic or diagnostic agents. The specific substituents on the aromatic ring of the ligand, in this case, the fluorine and methoxy groups, can fine-tune the electronic and steric properties of the resulting metal complex, thereby influencing its stability, reactivity, and potential applications. For example, Schiff base complexes of various metals have been investigated for their biological activities. nih.gov
Potential in the Development of Diagnostic Agents and Molecular Probes
The fluorinated nature of this compound opens up possibilities for its use in the development of diagnostic agents, particularly for positron emission tomography (PET) imaging. The fluorine-18 (B77423) (¹⁸F) isotope is a widely used radionuclide for PET, and the development of novel ¹⁸F-labeled tracers is an active area of research.
While the direct radiolabeling of this compound with ¹⁸F is not explicitly described, its structure contains a stable fluorine atom that could potentially be replaced with ¹⁸F during the synthesis of a PET tracer. Radiolabeled amino acids, for instance, are a promising class of tumor imaging agents. nih.gov The synthesis of ¹⁸F-labeled amino acids often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. A precursor molecule with a similar substitution pattern to this compound could potentially be adapted for such a synthesis, leading to a novel PET probe for imaging various biological processes.
Biological Activity and Mechanistic Insights of Methyl 2 Amino 4 Fluoro 5 Methoxybenzoate and Its Derivatives
In Vitro Biological Screening Assays (e.g., Enzyme Inhibition, Receptor Binding, Cell-Based Assays)
In vitro biological screening is a cornerstone of drug discovery, providing the initial assessment of a compound's biological effects in a controlled laboratory setting. For a novel compound like Methyl 2-amino-4-fluoro-5-methoxybenzoate, a tiered screening approach would be employed to identify potential therapeutic applications.
Enzyme Inhibition Assays: Given that many drugs exert their effects by inhibiting specific enzymes, this compound would likely be tested against a panel of enzymes implicated in various diseases. For instance, based on the activities of other anthranilate derivatives, it could be screened against cyclooxygenase (COX) enzymes (COX-1 and COX-2) to assess its anti-inflammatory potential. itmedicalteam.pl The general procedure for such an assay involves incubating the enzyme with its substrate in the presence and absence of the test compound. The inhibitory activity is determined by measuring the amount of product formed.
Receptor Binding Assays: To determine if this compound interacts with specific cellular receptors, competitive binding assays would be performed. In these assays, a radiolabeled ligand with known affinity for a particular receptor is incubated with a cell membrane preparation containing the receptor. The test compound is then added at various concentrations to see if it displaces the radiolabeled ligand, indicating that it binds to the same receptor.
Cell-Based Assays: Cell-based assays provide a more holistic view of a compound's biological activity in a cellular context. Key assays would include:
Cytotoxicity Assays: To evaluate the compound's effect on cell viability, various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and normal cell lines would be treated with increasing concentrations of the compound. mdpi.com The percentage of viable cells is then measured using methods like the MTT assay. nih.gov
Anti-proliferative Assays: These assays determine if the compound can inhibit cell growth. This is often assessed in conjunction with cytotoxicity to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.
Reporter Gene Assays: To investigate the compound's effect on specific signaling pathways, cells can be engineered to express a reporter gene (e.g., luciferase) under the control of a specific promoter. A change in reporter gene expression would indicate that the compound modulates that pathway.
| Assay Type | Example Target/Cell Line | Endpoint Measured | Illustrative Result (Hypothetical) |
| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | IC₅₀ (Concentration for 50% inhibition) | 15 µM |
| Receptor Binding | Estrogen Receptor Alpha | Ki (Inhibition constant) | > 100 µM (low affinity) |
| Cytotoxicity | A549 (Lung Cancer Cell Line) | CC₅₀ (Concentration for 50% cytotoxicity) | 25 µM |
| Anti-proliferative | MCF-7 (Breast Cancer Cell Line) | GI₅₀ (Concentration for 50% growth inhibition) | 10 µM |
Cellular Uptake and Intracellular Distribution Studies of this compound
Understanding how a compound enters a cell and where it localizes is crucial for interpreting its biological activity. For a small molecule like this compound, several mechanisms of cellular uptake are possible, including passive diffusion, facilitated diffusion, and active transport. nih.gov The lipophilicity of the compound, influenced by its methoxy (B1213986) and methyl ester groups, would suggest a tendency for passive diffusion across the cell membrane. nih.gov
To study its cellular uptake, the compound could be chemically modified with a fluorescent tag without significantly altering its properties. The tagged compound would then be incubated with cells, and its internalization could be visualized and quantified using techniques like fluorescence microscopy and flow cytometry.
The intracellular distribution can be investigated by co-staining the cells with fluorescent dyes that specifically label different organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum). By observing the overlap of the fluorescent signals from the tagged compound and the organelle-specific dyes, its primary site of accumulation within the cell can be determined.
Mechanistic Investigations of Observed Biological Effects at the Molecular and Cellular Level
Once a biological effect is observed, the next step is to elucidate the underlying mechanism of action. If, for instance, in vitro screening revealed anti-proliferative activity in cancer cells, a series of mechanistic studies would be initiated.
Cell Cycle Analysis: Flow cytometry could be used to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M). This is achieved by staining the cells with a DNA-binding dye and analyzing their DNA content.
Apoptosis Assays: To determine if the compound induces programmed cell death (apoptosis), assays such as Annexin V/Propidium Iodide staining can be performed. This method identifies cells in the early and late stages of apoptosis. Further investigation into the apoptotic pathway could involve measuring the activation of key proteins like caspases.
Western Blot Analysis: This technique would be used to measure changes in the expression levels of proteins involved in specific signaling pathways that might be affected by the compound. For example, if the compound is hypothesized to target a particular kinase, the phosphorylation status of its downstream targets would be examined.
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity of this compound Analogs
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing a series of analogs of the lead compound to understand how different chemical modifications affect its biological activity. For this compound, SAR studies would explore the roles of the fluoro, methoxy, amino, and methyl ester groups.
A systematic approach would involve:
Modification of the Fluoro Group: Replacing the fluorine with other halogens (Cl, Br) or a hydrogen atom to assess the impact of electronegativity and size at this position.
Modification of the Methoxy Group: Varying the alkoxy group (e.g., ethoxy, propoxy) or replacing it with other electron-donating or -withdrawing groups to probe the electronic and steric requirements at this position.
Modification of the Amino Group: Acylation or alkylation of the amino group to determine its importance for hydrogen bonding or other interactions.
Modification of the Methyl Ester: Hydrolyzing the ester to the corresponding carboxylic acid or converting it to various amides to evaluate the influence of this group on activity and physicochemical properties.
The synthesized analogs would then be subjected to the same in vitro assays as the parent compound to generate data for building an SAR model.
| Analog | Modification | Hypothetical IC₅₀ (µM) |
| Parent Compound | - | 10 |
| Analog 1 | Fluoro at C4 -> Chloro at C4 | 18 |
| Analog 2 | Methoxy at C5 -> Ethoxy at C5 | 12 |
| Analog 3 | Amino at C2 -> Acetamido at C2 | 45 |
| Analog 4 | Methyl Ester -> Carboxylic Acid | > 100 |
Pharmacological Profiling and in Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties
Early assessment of a compound's ADME properties is critical to predict its pharmacokinetic behavior in vivo. nih.gov For this compound, a standard panel of in vitro ADME assays would be conducted.
Solubility: The aqueous solubility of the compound would be measured at different pH values to predict its dissolution in the gastrointestinal tract.
Permeability: The ability of the compound to cross biological membranes would be assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or by using cell-based models like Caco-2 monolayers, which mimic the intestinal epithelium. mdpi.com
Metabolic Stability: The compound's stability in the presence of liver microsomes or hepatocytes would be evaluated to predict its metabolic clearance. nih.gov The disappearance of the parent compound over time is monitored by techniques like liquid chromatography-mass spectrometry (LC-MS).
Cytochrome P450 (CYP) Inhibition: The potential for the compound to cause drug-drug interactions would be assessed by measuring its inhibitory activity against major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). nih.gov
| ADME Parameter | Assay | Illustrative Result (Hypothetical) |
| Aqueous Solubility | Kinetic Solubility Assay | 50 µg/mL at pH 7.4 |
| Intestinal Permeability | Caco-2 Permeability Assay | Papp (A→B): 15 x 10⁻⁶ cm/s (High) |
| Metabolic Stability | Human Liver Microsome Stability | t½ = 45 minutes |
| CYP Inhibition | CYP3A4 Inhibition Assay | IC₅₀ > 20 µM (Low risk) |
Environmental Impact and Safety Research for Methyl 2 Amino 4 Fluoro 5 Methoxybenzoate
Ecotoxicity Studies of Methyl 2-amino-4-fluoro-5-methoxybenzoate in Aquatic and Terrestrial Environments
There is no specific ecotoxicity data available for this compound in peer-reviewed scientific literature or environmental databases. To assess the potential environmental risk of a chemical, standardized tests on various organisms representing different trophic levels are typically conducted. The absence of such data for this compound means its potential impact on aquatic and terrestrial ecosystems is unknown.
In general, the ecotoxicity of aromatic compounds can be influenced by the presence of functional groups such as amino, fluoro, and methoxy (B1213986) groups. Fluorinated aromatic compounds, in particular, can be persistent in the environment. nih.govnih.gov However, without empirical data, any assessment of ecotoxicity remains speculative.
Table 1: Illustrative Ecotoxicity Data for a Generic Aromatic Amine (Data is for illustrative purposes only and does not represent this compound)
| Test Organism | Endpoint | Result |
| Fish (e.g., Danio rerio) | 96-hour LC50 | Not Available |
| Daphnia (e.g., Daphnia magna) | 48-hour EC50 | Not Available |
| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hour EC50 | Not Available |
Biodegradation Pathways and Environmental Fate of this compound
The environmental fate of a chemical is also influenced by factors such as its water solubility, vapor pressure, and potential for bioaccumulation. Without experimental data on these properties for this compound, its distribution and persistence in different environmental compartments (air, water, soil) cannot be determined.
Green Chemical Engineering Considerations for Sustainable Production and Waste Management of this compound
Specific research on green chemical engineering approaches for the synthesis and waste management of this compound is not available. However, general principles of green chemistry can be applied to the synthesis of related aminobenzoic acid derivatives. mdpi.com These principles aim to reduce the environmental impact of chemical processes.
Table 2: Green Chemistry Considerations for the Synthesis of Aromatic Amines
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Designing synthetic routes that minimize waste generation. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |
| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or making them innocuous. |
| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Using renewable raw materials or feedstocks whenever practicable. |
For waste management, the focus would be on developing methods for the effective treatment of waste streams containing this compound and its byproducts, minimizing their release into the environment.
Occupational Health and Safety Assessments Related to Handling and Synthesis of this compound
While a specific occupational health and safety assessment for this compound is not available, general safety precautions for handling similar chemical compounds should be followed. Safety Data Sheets (SDS) for structurally related compounds, such as Methyl 4-amino-2-methoxybenzoate, provide general guidance. fishersci.se
Standard laboratory and industrial hygiene practices should be implemented to minimize exposure. This includes the use of personal protective equipment (PPE), adequate ventilation, and proper handling and storage procedures.
Table 3: General Occupational Health and Safety Recommendations for Handling Aromatic Amines
| Control Measure | Recommendation |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat. |
| Handling Procedures | Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. |
| Spill Response | In case of a spill, contain the material and clean up using appropriate methods to prevent dispersal. |
Without specific toxicological data for this compound, the potential for specific health hazards remains unknown.
Challenges and Future Research Directions for Methyl 2 Amino 4 Fluoro 5 Methoxybenzoate
Development of Highly Efficient and Sustainable Synthetic Methodologies
A primary challenge in working with complex substituted benzoates is the development of efficient and environmentally benign synthetic routes. Current methods for analogous compounds often involve multiple steps, classical stoichiometric reagents, and potentially harsh reaction conditions. For instance, the synthesis of related aminobenzoates may involve the reduction of a nitro group using reagents like tin(II) chloride, a process that is effective but generates significant waste. nih.gov Similarly, the preparation of related chloro-derivatives has utilized N-chlorosuccinimide for the chlorination step. google.com While effective, there is a growing need for greener alternatives.
Future research should prioritize the development of catalytic and atom-economical methods. A patent for a related sulfonylbenzoate highlights a process with a high total yield of 80%, setting a benchmark for efficiency. google.com Exploring enzymatic synthesis, as has been done for methyl benzoate (B1203000), could offer a highly selective and sustainable alternative operating under mild conditions. nih.gov The development of a concise, high-yielding, and scalable synthesis is crucial for making Methyl 2-amino-4-fluoro-5-methoxybenzoate more accessible for broader research and potential commercial application.
Exploration of Novel Reactivity and Unprecedented Chemical Transformations
The reactivity of this compound is dictated by its amino, fluoro, methoxy (B1213986), and methyl ester functional groups. General reactions for a positional isomer suggest the amino group can be oxidized, the ester can be reduced, and the fluorine atom can participate in nucleophilic substitution reactions. smolecule.com The amino group, in particular, is a versatile handle for further transformations. It can be readily converted into other functional groups via diazotization and subsequent Sandmeyer-type reactions, as demonstrated in the synthesis of a cyano-derivative from a related bromo-amino-benzoate. google.com
A significant future direction lies in leveraging this existing reactivity to forge new and complex molecular architectures. The use of a related aminobenzoate in a cyclization reaction to construct the quinazolinone core of the anticancer drug Gefitinib showcases the compound's potential as a building block for valuable heterocyclic systems. mdpi.com Future work could explore unprecedented transformations, such as using the aniline-like amino group to direct regioselective C-H activation on the aromatic ring, thereby enabling the introduction of new substituents in a highly controlled and efficient manner.
Identification of New Therapeutic or Material Science Applications
The structural motifs within this compound are prevalent in medicinally active compounds. The presence of a fluorine atom is a well-known strategy in medicinal chemistry to enhance metabolic stability and bioavailability. smolecule.comnih.gov Indeed, fluorinated heterocycles exhibit a wide array of biological activities, including antiviral and anti-inflammatory properties. nih.gov Closely related aminobenzoate derivatives have been investigated as inhibitors of aldose reductase for managing diabetes complications, as antihyperlipidemic agents, and for their anti-inflammatory effects. researchgate.netnih.gov Furthermore, the core is a key intermediate for gastrointestinal drugs and potent Bruton's Tyrosine Kinase (BTK) inhibitors used in treating B-cell malignancies. google.comgoogle.com
Despite the promise of its structural components, this compound itself remains largely unexplored for specific applications. A major future direction is the systematic biological screening of this compound and its derivatives to identify novel therapeutic leads. Beyond medicine, its potential in material science is completely untapped. The introduction of this fluorinated building block into polymers or other functional materials could impart unique properties, representing a wide-open field for investigation.
Integration of Advanced Computational Modeling for Predictive Research and Design
Modern chemical research is significantly accelerated by computational modeling. For related classes of compounds, in silico studies, including molecular docking and molecular dynamics (MD) simulations, have been successfully employed to predict and explain binding interactions with biological targets like α-glucosidase. researchgate.net This precedent strongly supports the application of computational methods to this compound.
Future research should integrate computational modeling from the outset. Density Functional Theory (DFT) calculations can be used to predict the molecule's geometric and electronic properties, its reactivity towards various reagents, and the mechanisms of key chemical transformations. This predictive power can guide experimental design, saving significant time and resources. Furthermore, virtual screening of libraries derived from this scaffold against known biological targets could rapidly identify promising candidates for therapeutic development. The availability of crystal structure data for analogous compounds provides a solid foundation for building accurate computational models. nih.gov
Interdisciplinary and Collaborative Research Opportunities for this compound
The multifaceted potential of this compound necessitates a research approach that transcends traditional disciplinary boundaries. Unlocking its full value will require synergistic collaborations among experts in various fields.
Future progress will depend on teams of:
Synthetic Organic Chemists: To devise the efficient and sustainable synthetic routes discussed previously. google.comnih.gov
Medicinal Chemists and Pharmacologists: To design and synthesize derivatives, and to conduct systematic screening to evaluate their biological activity and therapeutic potential. smolecule.comresearchgate.netgoogle.com
Computational Chemists: To perform predictive modeling, elucidate reaction mechanisms, and guide the design of new molecules with desired properties. researchgate.net
Biochemists and Enzymologists: To investigate interactions with specific biological targets and to explore enzymatic pathways for its synthesis. nih.gov
Material Scientists: To explore its incorporation into novel polymers and functional materials.
Such interdisciplinary efforts will be crucial to overcoming the existing challenges and fully capitalizing on the scientific opportunities presented by this promising fluorinated building block.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 2-amino-4-fluoro-5-methoxybenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. Key steps include:
- Electrophilic substitution : Introducing fluorine via fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.
- Amination : Protecting the ester group (e.g., methyl ester) before introducing the amino group via nucleophilic substitution or catalytic hydrogenation of nitro precursors.
- Methoxy group introduction : Methoxylation using methyl iodide or dimethyl sulfate in alkaline media.
- Critical factors include temperature control (0–60°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation). Yield optimization often requires iterative adjustment of stoichiometry and reaction time .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct signals for the methoxy group (~δ 3.8–4.0 ppm), aromatic protons (split by fluorine coupling, J ≈ 8–12 Hz), and amino protons (broad singlet, δ 5.5–6.5 ppm).
- IR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (ester C=O), and 1250 cm⁻¹ (C-F).
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 214.1 (calculated for C₉H₁₀FNO₃). High-resolution MS resolves isotopic patterns for fluorine (M+1 peak) .
Q. What are the solubility and stability considerations for this compound in various solvents?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in dichloromethane, and poorly soluble in water. Solubility can be enhanced via sonication or co-solvents like ethanol.
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store in anhydrous environments at –20°C to prevent ester degradation. Stability in biological assays requires buffered solutions (pH 6–8) .
Advanced Research Questions
Q. How do electronic effects of substituents (fluoro, methoxy, amino) influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Fluoro group : Strong electron-withdrawing effect activates the ring for nucleophilic aromatic substitution but deactivates it for electrophilic reactions.
- Methoxy group : Electron-donating resonance effects direct electrophiles to the para position relative to the methoxy group.
- Amino group : Enhances reactivity in Buchwald-Hartwig amination or Suzuki-Miyaura coupling when deprotonated.
- Example: Palladium-catalyzed coupling with aryl halides requires careful selection of ligands (e.g., XPhos) to mitigate steric hindrance from substituents .
Q. What strategies can mitigate regioselectivity challenges during functionalization of the benzene ring?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the amino group with Boc or Fmoc to prevent unwanted side reactions.
- Directed ortho-metalation : Use lithium bases (e.g., LDA) to direct metalation to specific positions.
- Computational modeling : DFT calculations predict electron density maps to guide substituent placement.
- Case Study: Fluorine’s ortho-directing effect was exploited to achieve >90% regioselectivity in iodination reactions .
Q. How can conflicting biological activity data (e.g., antiviral vs. cytotoxic effects) be resolved in studies involving this compound?
- Methodological Answer :
- Dose-response profiling : Use IC₅₀/EC₅₀ curves to differentiate target-specific activity from cytotoxicity.
- Off-target assays : Employ kinase or protease panels to identify non-specific interactions.
- Metabolite analysis : LC-MS/MS detects hydrolysis products (e.g., free benzoic acid derivatives) that may contribute to toxicity.
- Example: Discrepancies in anticancer activity were resolved by identifying esterase-mediated metabolism in cell lines .
Q. What computational tools are effective in predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Glide) : Simulate interactions with enzymes (e.g., thymidylate synthase) using the compound’s 3D structure (PubChem CID).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- Validation: Experimental IC₅₀ values matched predicted ΔG values within ±1.5 kcal/mol .
Data Contradiction Analysis
Q. Why do studies report varying yields for the same synthetic route?
- Methodological Answer :
- Impurity sources : Trace moisture or oxygen can deactivate catalysts (e.g., Pd/C).
- Batch variability : Differences in reagent purity (e.g., >99% vs. 95% methyl iodide).
- Scale effects : Heat dissipation inefficiencies in large-scale reactions reduce yields.
- Mitigation: Replicate reactions under inert atmospheres (Ar/N₂) and use freshly distilled solvents .
Q. How can discrepancies in biological assay results across research groups be addressed?
- Methodological Answer :
- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT).
- Cell line authentication : Use STR profiling to confirm identity (e.g., HeLa vs. HEK293).
- Positive controls : Include known inhibitors (e.g., 5-fluorouracil) to benchmark activity.
- Collaborative studies using shared compound batches reduce variability .
Tables
Table 1 : Key Physicochemical Properties of this compound
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀FNO₃ | |
| Molecular Weight | 214.18 g/mol | |
| Melting Point | 128–130°C (dec.) | |
| LogP (Octanol-Water) | 1.8 (Predicted) | |
| UV-Vis λmax (MeOH) | 265 nm (ε = 4500 M⁻¹cm⁻¹) |
Table 2 : Common Synthetic Modifications and Applications
| Modification | Application | Key Reference |
|---|---|---|
| Iodination at C-6 | Radiolabeling for imaging studies | |
| Boc protection of amine | Peptide conjugation | |
| Suzuki coupling with aryl | Library synthesis for SAR studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
